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Boc-D-Hyp-Otbu

Cat. No.: B613701
CAS No.: 862996-27-8
M. Wt: 287.36
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Description

Significance of Protected Hydroxyproline (B1673980) Derivatives in Contemporary Chemical Synthesis

Protected hydroxyproline derivatives, such as Boc-D-Hyp-Otbu, are invaluable tools in modern chemical synthesis, especially in peptide and medicinal chemistry. chemimpex.com The strategic use of protecting groups, in this case, the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyl (OtBu) ester for the carboxylic acid, allows for precise control over chemical reactions. This control is crucial for preventing unwanted side reactions and ensuring the desired formation of complex molecules. genscript.com The hydroxyl functionality of the hydroxyproline ring offers a site for further modification, which can be critical for the biological activity and interaction of the final molecule with target proteins. chemimpex.com The stability and solubility of these derivatives are enhanced by the protecting groups, making them ideal for a variety of chemical transformations. chemimpex.comchemimpex.com

The applications of protected hydroxyproline derivatives extend to several key areas of research:

Peptide Synthesis: They serve as fundamental building blocks for creating peptides, including those with therapeutic potential. chemimpex.comchemimpex.com

Drug Development: Their unique structures enable the modification of drug candidates to improve properties like stability and bioavailability. chemimpex.comchemimpex.com

Biochemical Research: These compounds are utilized in studies of protein folding and enzyme activity, contributing to our understanding of complex biological processes. chemimpex.com

Historical Development and Evolution of Boc-Protected Amino Acids in Organic Chemistry

The introduction of the tert-butoxycarbonyl (Boc) protecting group in the 1960s marked a significant milestone in organic synthesis, particularly in the field of peptide chemistry. numberanalytics.com Prior to its development, chemists faced challenges in selectively protecting the amino group of amino acids during the step-wise assembly of peptides. The Boc group provided a reliable and readily removable shield for the amine functionality. genscript.comnumberanalytics.com

The formation of Boc-protected amino acids is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorganic-chemistry.org This method is efficient and generally provides high yields of the protected product. orgsyn.org The Boc group's key advantage lies in its acid-lability; it can be easily removed under mild acidic conditions, often using trifluoroacetic acid (TFA), without affecting other, more robust protecting groups. genscript.commasterorganicchemistry.com This orthogonality is a cornerstone of modern protecting group strategy in multi-step organic synthesis. peptide.com Over the decades, the use of Boc-protected amino acids has expanded beyond peptide synthesis to become a standard practice in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com

Structural Characteristics of this compound and its D-Isomer Analogues

This compound, systematically named (2R,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate, possesses a unique three-dimensional structure that is central to its utility. chemimpex.com The "D-Hyp" designation refers to the stereochemistry of the hydroxyproline core, which is a five-membered pyrrolidine (B122466) ring. The stereocenters at carbons 2 and 4 dictate the spatial arrangement of the substituents, which in turn influences the conformational preferences of molecules incorporating this unit.

The L-isomer, Boc-L-Hyp-OtBu or (2S,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate, is a diastereomer of this compound. chemimpex.comnih.gov While sharing the same molecular formula and weight, the different spatial arrangement of atoms leads to distinct physical and chemical properties, including optical rotation. chemimpex.com The stereochemistry of these building blocks is crucial, as it often dictates the biological activity of the final peptide or drug molecule. nih.gov For instance, the replacement of an L-amino acid with its D-enantiomer can have profound effects on the conformation and function of a peptide. nih.gov

Table 1: Structural and Physical Properties of Boc-Hyp-Otbu Isomers

Property This compound Boc-L-Hyp-Otbu
Systematic Name (2R,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate (2S,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate
CAS Number 862996-27-8 chemimpex.com 170850-75-6 chemimpex.com
Molecular Formula C₁₄H₂₅NO₅ chemimpex.com C₁₄H₂₅NO₅ chemimpex.com
Molecular Weight 287.36 g/mol chemimpex.com 287.36 g/mol chemimpex.com

| Optical Rotation | Not specified in sources | [a]D20 = -75 ± 2º (c=1 in MeOH) chemimpex.com |

This table is generated based on available data and may not be exhaustive.

Overview of Research Trajectories Involving this compound as a Key Precursor

This compound serves as a valuable starting material in a variety of research endeavors, primarily due to its pre-defined stereochemistry and the presence of orthogonal protecting groups. Its application as a chiral precursor allows for the synthesis of complex, enantiomerically pure molecules.

One significant area of research is in the synthesis of bioactive peptides and peptidomimetics. The incorporation of D-amino acids, such as D-hydroxyproline derived from this compound, can increase the resistance of peptides to enzymatic degradation, thereby prolonging their biological half-life. Furthermore, the specific stereochemistry of D-hydroxyproline can induce particular secondary structures, such as β-turns, which are often crucial for biological recognition and activity. mdpi.com

Research has also focused on using this compound in the development of novel pharmaceuticals. Its unique structure can be leveraged to create modified drug candidates with improved properties. chemimpex.com For example, the hydroxyproline scaffold can be used to construct constrained analogues of known drugs, potentially leading to enhanced potency and selectivity.

A notable application is in the synthesis of complex natural products. Many natural products possess intricate stereochemical architectures, and chiral building blocks like this compound provide a reliable way to introduce specific stereocenters into the target molecule. numberanalytics.com

Table 2: Research Applications of this compound and Related Derivatives

Research Area Application of this compound or Related Derivatives Key Findings/Significance
Peptide Synthesis Building block for synthetic peptides. chemimpex.comchemimpex.com Incorporation of hydroxyproline residues for creating bioactive peptides. chemimpex.com
Drug Development Modification of drug candidates to enhance stability and bioavailability. chemimpex.comchemimpex.com Improved pharmaceutical formulations. chemimpex.com
Asymmetric Synthesis Chiral auxiliary to control stereochemistry in chemical reactions. chemimpex.com Production of enantiomerically pure compounds. chemimpex.com
Biomaterials Development of advanced materials and bioconjugates. chemimpex.com Facilitates stable linkages in complex molecular architectures. chemimpex.com

| Structural Biology | Used in studies to understand protein structures and interactions. chemimpex.com | Crucial for rational drug design. chemimpex.com |

This table summarizes general research trends and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO5 B613701 Boc-D-Hyp-Otbu CAS No. 862996-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHIVNUWGSCHBD-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for Boc D Hyp Otbu and Analogous Hydroxyproline Derivatives

Direct Synthesis Routes and Optimization Strategies

The formation of the tert-butyl ester (Otbu) at the carboxyl group is a crucial step. Due to the zwitterionic nature of amino acids, direct esterification can be challenging. nih.gov The tert-butyl group, in particular, introduces significant steric hindrance, often requiring non-classical esterification methods.

Common strategies involve the activation of the carboxylic acid or the use of specific tert-butylating agents. For instance, a protocol for a related compound involves reacting N-Boc protected hydroxyproline (B1673980) with tert-butyl N,N'-diisopropylcarbamimidate. ed.ac.uk Another approach is the reaction of the corresponding N-protected amino acid with tert-butyl acetate (B1210297) in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures. orgsyn.org

The choice of solvent and catalyst is critical. Sulfuric acid has been shown to be a particularly effective catalyst for amino acid esterification in some contexts, whereas other mineral acids like HCl and HNO₃ may be ineffective. nih.gov The reaction conditions must be carefully controlled to prevent side reactions and racemization.

Table 1: Selected Esterification Protocols for Amino Acid Derivatives

MethodReagentsTypical ConditionsNotes
Carbamimidate Activationtert-butyl N,N'-diisopropylcarbamimidateDry THF, heat (e.g., 70°C)Effective for hindered esters. ed.ac.uk
Enolate AlkylationLDA, tert-butyl acetateTHF, low temperature (e.g., -40°C)Useful for forming β-ketoesters from methyl esters as precursors. orgsyn.org
Acid-Catalyzed (Fischer)Alcohol (e.g., Methanol), Acid Catalyst (e.g., SOCl₂, TMSCl)Reflux or room temperatureCommon for less hindered esters like methyl esters; often a preliminary step. nih.govnih.gov

The protection of the secondary amine in the pyrrolidine (B122466) ring with the tert-butoxycarbonyl (Boc) group is a fundamental step in peptide synthesis and related applications. The Boc group is stable under many reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).

The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. organic-chemistry.org A variety of bases and solvent systems can be employed, with the choice often depending on the substrate's solubility and sensitivity. For instance, a mixture of dioxane and aqueous alkali (like NaOH) is a common method. google.com For substrates sensitive to water, anhydrous conditions using triethylamine (B128534) (TEA) in methanol (B129727) or DMF can be used. Catalysts like 4-(dimethylamino)pyridine (DMAP) may be added to accelerate the reaction, particularly for less nucleophilic or sterically hindered amines.

The synthetic strategy can involve either N-protection followed by esterification or vice-versa. Protecting the amine first yields an N-Boc-hydroxyproline, which is then esterified. nih.gov Alternatively, the hydroxyproline can be esterified first, followed by N-protection. nih.gov The choice of route can impact the potential for side reactions and the ease of purification.

Table 2: Common Conditions for N-Boc Protection of Amines

Reagent SystemSolventBaseKey Features
Boc₂ODioxane/WaterNaOH or NaHCO₃Standard aqueous conditions; by-products are easily removed. google.com
Boc₂OMethanol or DMFTriethylamine (TEA)Anhydrous conditions suitable for water-sensitive substrates.
Boc₂O with DMAPDichloromethane (DCM)DMAP (catalyst)Accelerates reaction for hindered or weakly nucleophilic amines.

Achieving the correct D-proline stereochemistry at the C-2 position and the (4R)-hydroxy configuration at the C-4 position is paramount. The most direct method is to start the synthesis from D-hydroxyproline. However, L-hydroxyproline is often more readily available. Therefore, stereochemical inversion of an L-isomer is a common and important strategy.

One powerful method for inverting the stereochemistry of a hydroxyl group is the Mitsunobu reaction . This reaction proceeds with a complete inversion of configuration (Sₙ2 mechanism). For example, Boc-(2S,4R)-4-hydroxyproline methyl ester can be converted to the corresponding (4S)-isomer. A subsequent Mitsunobu reaction on this (4S)-intermediate can then generate the desired (4R)-product if starting from a different precursor. nih.gov

Another approach involves epimerization. In some bacteria, the enzyme hydroxyproline 2-epimerase catalyzes the interconversion of L-hydroxyproline isomers into their D-counterparts. researchgate.netasm.org For instance, trans-4-L-Hyp can be epimerized to cis-4-D-Hyp. asm.org This biocatalytic route offers a highly specific and environmentally benign method for accessing the D-amino acid scaffold.

Alternative Synthetic Pathways and Precursors

Instead of modifying a pre-existing hydroxyproline molecule, the target compound can be constructed from simpler cyclic or acyclic precursors. These methods offer high degrees of flexibility in introducing various substituents.

The functionalized pyrrolidine ring, the core of hydroxyproline, can be synthesized through various cyclization strategies. These methods are broadly classified based on whether the starting material is cyclic or acyclic. nih.gov

From Acyclic Precursors: Intramolecular cyclization of suitably functionalized acyclic compounds is a powerful method for forming the pyrrolidine skeleton. nih.gov For example, an aza-Michael induced ring closure (aza-MIRC) can be used to generate highly functionalized pyrrolidines. rsc.org Another prominent strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can produce complex pyrrolidine derivatives with excellent stereocontrol. osaka-u.ac.jpmdpi.com

From Other Cyclic Precursors: The pyrrolidine ring can be formed via the rearrangement or contraction of other ring systems. A photo-promoted ring contraction of pyridines, for example, has been reported as a novel route to pyrrolidine derivatives. osaka-u.ac.jp It is also possible to synthesize pyrrolidines from other cyclic precursors like oxazines through ozonolysis followed by intramolecular cyclization. nih.gov

These de novo synthesis methods allow for the stereoselective construction of the pyrrolidine core, into which the hydroxyl and protected carboxyl/amino groups can be installed. nih.govnih.gov

Biocatalysis offers highly selective and efficient routes for synthesizing chiral amino acids. nih.gov For hydroxyproline derivatives, enzymes can be used for both the key hydroxylation and epimerization steps.

Enzymatic Hydroxylation: Proline hydroxylase enzymes can catalyze the direct hydroxylation of proline to form hydroxyproline. pnas.orgpnas.org These enzymes require specific co-factors such as molecular oxygen, ferrous iron, α-ketoglutarate, and ascorbate. pnas.org While often studied in the context of post-translational modification in collagen synthesis, microbial proline 4-hydroxylases have been identified that can hydroxylate free L-proline, offering a potential route for biotechnological production. researchgate.netnih.gov

Enzymatic Epimerization: As mentioned previously, hydroxyproline-2-epimerase is a key enzyme that can invert the stereocenter at the C-2 position. researchgate.netnih.gov This allows for the conversion of the more common L-amino acids to the desired D-amino acids, providing a direct biocatalytic pathway to the D-Hyp scaffold. asm.org Similarly, D-amino acid dehydrogenases are known to oxidize D-amino acid analogues, including 3,4-dehydro-D-proline, indicating a range of enzymatic activities available for modifying these scaffolds. oup.com

Table 3: Biocatalytic Approaches for Hydroxyproline Derivatization

Enzymatic ProcessEnzyme ClassTransformationSignificance
HydroxylationProline HydroxylaseProline → HydroxyprolineDirect installation of the hydroxyl group. pnas.orgresearchgate.net
EpimerizationHydroxyproline 2-EpimeraseL-Hydroxyproline ⇌ D-HydroxyprolineProvides access to the D-amino acid scaffold from L-isomers. researchgate.netasm.org
OxidationD-Amino Acid DehydrogenaseD-amino acid analogue → Keto acidDemonstrates enzymatic tolerance for modifying D-isomers. oup.com

Green Chemistry Principles in Boc-D-Hyp-Otbu Synthesis

The synthesis of specialized chemical compounds like this compound, a protected derivative of hydroxyproline, is increasingly being scrutinized through the lens of green chemistry. The core objective of green chemistry is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. mdpi.compfizer.com This approach is guided by twelve fundamental principles, which include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.govnih.govsyrris.com In the context of synthesizing protected amino acids such as this compound, these principles encourage a shift away from traditional methods that often rely on stoichiometric reagents, hazardous solvents, and multiple protection/deprotection steps, which can generate significant waste. nih.govnih.gov The focus is now on developing more elegant and efficient synthetic routes that are both environmentally benign and economically viable. mdpi.com

Applying green chemistry to this compound synthesis involves a holistic assessment of the entire process, from starting materials to final product purification. This includes the careful selection of raw materials, preferably from renewable feedstocks, and the implementation of catalytic processes to reduce energy consumption and waste. nih.govsyrris.com By redesigning synthetic pathways to be more streamlined, chemists can reduce the number of steps, which in turn minimizes the consumption of resources and the production of byproducts. nih.gov

Strategies for minimizing the environmental footprint of solvent use in this compound synthesis include:

Use of Green Solvents: There is a growing emphasis on using "green" solvents derived from renewable resources, such as ethanol, glycerol, and ethyl lactate. mdpi.com These solvents are generally less toxic and more biodegradable than their conventional counterparts.

Solvent-Free Reactions: An even more sustainable approach is to conduct reactions under solvent-free, or "neat," conditions. mdpi.com This completely eliminates solvent-related waste. Mechanochemical methods, such as grinding or milling, can facilitate reactions between solid reagents without the need for a solvent medium.

Solvent Reduction and Recycling: Where solvents are necessary, processes should be optimized to use the minimum amount required. Furthermore, implementing solvent recovery and recycling systems can significantly reduce waste and improve the economic efficiency of the synthesis.

The following table compares the properties of conventional solvents with greener alternatives relevant to peptide synthesis.

Solvent Type Boiling Point (°C) Key Environmental/Safety Concerns
Dichloromethane (DCM)Conventional39.6Suspected carcinogen, volatile organic compound (VOC)
N,N-Dimethylformamide (DMF)Conventional153Reproductive toxin, high boiling point makes removal difficult
Tetrahydrofuran (THF)Conventional66Peroxide-forming, VOC
EthanolGreen78.37Renewable resource, low toxicity, biodegradable
WaterGreen100Non-toxic, non-flammable, abundant
Ethyl AcetateGreen77.1Lower toxicity than many VOCs, effective solvent
GlycerolGreen290Renewable, non-toxic, high boiling point can be a challenge

A key principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. nih.gov Catalysts increase the rate of a reaction without being consumed in the process, allowing for small amounts to transform large quantities of reactants. This approach is superior to using stoichiometric reagents, which are required in at least a 1:1 molar ratio with the reactant and generate significant waste.

In the synthesis of this compound, the protection of the amine group with the tert-butyloxycarbonyl (Boc) group is a critical step. nih.govyoutube.com Traditionally, this might involve reagents that are used in large quantities. The development of novel, sustainable catalysts for this transformation is an active area of research. For instance, studies have shown that organic acids, such as malic acid, can serve as efficient, recyclable, and environmentally friendly catalysts for the N-Boc protection of various amines under solvent-free conditions. researchgate.net This type of catalyst offers several advantages:

High Efficiency and Selectivity: Green catalysts can provide high yields of the desired product with minimal side reactions. researchgate.net

Benign Nature: These catalysts are often derived from natural sources and are non-toxic and biodegradable.

The table below outlines different types of catalysts and their relevance to green synthesis.

Catalyst Type Example Advantages in Green Synthesis Potential Application in this compound Synthesis
Biocatalysts (Enzymes)Lipases, ProteasesHigh selectivity, mild reaction conditions (ambient temp/pressure), biodegradable.Selective protection or deprotection steps.
OrganocatalystsMalic Acid, ProlineMetal-free, often low toxicity, stable, readily available. researchgate.netCatalyzing the N-Boc protection step. researchgate.net
Heterogeneous CatalystsMetal oxides, ZeolitesEase of separation from the reaction mixture, recyclability.Facilitating esterification or other functional group transformations.
Homogeneous CatalystsTransition metal complexesHigh activity and selectivity.Used in specific bond-forming reactions if greener metals (e.g., iron) are employed.

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

Translating a synthetic route from a small, laboratory scale (milligrams to grams) to a larger, pilot or industrial scale (kilograms to tons) presents significant challenges. researchgate.net What works efficiently in a round-bottom flask may not be safe, efficient, or economical at a larger volume. For the production of this compound, key scale-up considerations include managing reaction exotherms, ensuring efficient mixing, and developing robust purification methods. researchgate.net Careful monitoring of critical process parameters such as temperature, pressure, reaction time, and reagent addition rates is crucial to ensure consistent product quality and safety.

Process intensification is an approach that aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com One of the most promising techniques in this area is flow chemistry, or continuous processing. syrris.com Instead of large batch reactors, reactions are carried out in a continuous stream through a tube or microreactor. mdpi.com This methodology offers several advantages for the synthesis of fine chemicals like this compound:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. mdpi.com

Superior Heat Transfer: The high surface-area-to-volume ratio allows for rapid and precise temperature control, which is critical for managing highly exothermic or temperature-sensitive reactions. syrris.com

Improved Yield and Purity: Precise control over reaction parameters (temperature, residence time, stoichiometry) often leads to higher yields and fewer impurities compared to batch processing. mdpi.com

The following table summarizes key parameters that must be considered when scaling up a chemical synthesis.

Parameter Laboratory Scale Consideration Scale-Up Challenge Process Intensification Solution (e.g., Flow Chemistry)
Heat Transfer Surface area is large relative to volume; cooling/heating is efficient.Volume increases faster than surface area, leading to poor heat dissipation and potential for thermal runaway. researchgate.netHigh surface-area-to-volume ratio provides excellent, instantaneous heat control. syrris.com
Mixing Stirring is generally efficient.Achieving homogeneous mixing in large vessels can be difficult, leading to localized "hot spots" and side reactions.Reactants are mixed rapidly and efficiently via diffusion in narrow channels.
Reaction Time Often determined by TLC or other analysis; can be long.Long reaction times in large batches reduce plant throughput and increase costs.Residence time is precisely controlled by flow rate and reactor volume, allowing for optimization and speed. mdpi.com
Safety Small quantities of reagents pose a manageable risk.Handling large quantities of hazardous reagents increases the risk of accidents.Small reactor volumes contain the reaction, significantly improving the safety profile. mdpi.com

By embracing green chemistry principles and innovative technologies like process intensification, the synthesis of this compound and its analogs can be made more sustainable, efficient, and safer.

Iii. Advanced Protecting Group Strategies and Deprotection Chemistry Relevant to Boc D Hyp Otbu

Cleavage of the Tert-Butyl Ester (OtBu) Protecting Group

The tert-butyl ester is a widely used protecting group for carboxylic acids, valued for its stability and its compatibility with many synthetic transformations. lookchem.com

Similar to the Boc group, the OtBu ester is cleaved under acidic conditions via an acid-catalyzed mechanism that generates a tert-butyl cation and the free carboxylic acid. lookchem.com The conditions required to cleave an OtBu ester are generally harsher than those needed for a Boc group. csic.es For example, while a Boc group might be removed with 10-20% TFA, complete cleavage of an OtBu ester often requires 50% TFA or higher concentrations. highfine.comorgsyn.org This kinetic difference is the key to achieving chemoselectivity between the two groups. csic.es

One study systematically investigated the cleavage of both Boc and OtBu groups on an amino acid derivative. It was found that treatment with 7% TFA in DCM for 3 hours was sufficient to remove the Boc group, while the OtBu ester remained largely intact. csic.es To remove the OtBu group, a subsequent treatment with 50% TFA in DCM for 1 hour was required. csic.es This demonstrates that a two-step deprotection is feasible by carefully controlling the acid concentration and reaction time.

Achieving chemoselectivity is vital when a molecule contains multiple protecting groups of similar lability. Research has demonstrated the selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups. For example, cerium(III) chloride has been used to selectively cleave tert-butyl esters while leaving N-Boc groups unaffected. organic-chemistry.org

Another mild method involves refluxing the substrate with silica (B1680970) gel in toluene, which has been shown to cleave t-butyl esters with high selectivity over t-butyl ethers and other protecting groups. lookchem.com This method's mildness extends the utility of the t-butyl ester as a protecting group that can be removed under conditions that spare other sensitive functionalities. lookchem.com

Table 2: Research Findings on Selective Deprotection of Boc vs. OtBu
Substrate TypeConditions for Boc Removal (OtBu Intact)Conditions for OtBu RemovalKey FindingReference
Dipeptide (Boc-Leu-Hyp-OtBu)Not specified in abstract4 M HCl/dioxaneDemonstrates cleavage of both groups for dipeptide synthesis. researchgate.net
Generic Boc-Xxx-OtBu7% TFA in DCM, 3h50% TFA in DCM, 1hClear kinetic differentiation allows for a two-step, selective deprotection. csic.es
Various N-Boc amino acid t-butyl estersNot applicableCerium(III) chlorideLewis acid catalysis can achieve selectivity for OtBu cleavage over N-Boc. organic-chemistry.org
Various t-butyl estersNot applicableSilica gel, refluxing tolueneA mild, heterogeneous method for selective OtBu ester cleavage. lookchem.com

Innovations in Protecting Group Chemistry Enabling Boc-D-Hyp-Otbu Utilization

Recent advances in synthetic methodology have introduced milder and more selective ways to cleave robust protecting groups like Boc and OtBu, enhancing their applicability. One significant innovation is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), as solvents or catalysts. google.comresearchgate.net These solvents can facilitate the thermolytic cleavage of t-butyl esters and carbonates, often requiring only heat and avoiding the use of strong acids. researchgate.net

A novel catalytic system for the deprotection of both Boc and OtBu groups employs tris-4-bromophenylamminium cation radical (commonly known as "magic blue" or MB•+) in the presence of a hydrosilane like triethylsilane. acs.orgacs.org This transition-metal-free method proceeds under mild conditions and is compatible with a wide range of functional groups, offering a gentle alternative to harsh acidic deprotection. organic-chemistry.orgacs.orgacs.org

Furthermore, the concept of "safety-catch" protecting groups adds another dimension of control. mdpi.comiris-biotech.de These groups are stable to standard deprotection conditions but can be "activated" by a specific chemical transformation, after which they become labile. For example, a sulfoxide-based protecting group can be stable to both acid (TFA) and base (piperidine), but after reduction to a sulfide, it becomes acid-labile. csic.esiris-biotech.de Such strategies provide an extra layer of orthogonality, which is invaluable for the synthesis of highly complex molecules where precise control over deprotection steps is required.

Development of Novel Deprotection Reagents and Methodologies

The conventional method for removing Boc and t-butyl protecting groups involves strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.combzchemicals.com However, the harshness of TFA can lead to side reactions, particularly with sensitive residues like tryptophan. nih.gov This has spurred the development of milder and more selective deprotection reagents.

Recent research has focused on alternatives that offer improved selectivity and gentler reaction conditions. For instance, aqueous phosphoric acid has been identified as an effective, environmentally benign, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. nih.govmdpi.com It demonstrates good selectivity, leaving other protecting groups like benzyloxycarbonyl (Cbz) and benzyl (B1604629) esters intact. organic-chemistry.org

Lewis acids have also emerged as powerful tools for selective deprotection. A notable example is the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in acetonitrile (B52724). This system allows for the selective cleavage of tert-butyl esters while leaving N-Boc groups untouched, an orthogonal approach that is highly valuable in complex synthetic routes. organic-chemistry.orgacs.org

Other novel methodologies include the use of oxalyl chloride for N-Boc deprotection under mild conditions. nih.gov Additionally, basic deprotection methods, though less common for the acid-labile Boc group, have been developed using reagents like sodium carbonate or sodium t-butoxide in specific solvent systems. nih.gov For solid-phase synthesis, reagents such as p-toluenesulfonic acid (pTSA) are being explored as cheaper, biodegradable, and more eco-friendly alternatives to TFA. mdpi.com

Reagent/MethodTarget Protecting Group(s)Key AdvantagesTypical ConditionsReference(s)
Aqueous Phosphoric AcidBoc, t-Butyl ester, t-Butyl etherMild, environmentally benign, selective over Cbz and Benzyl esters.Aqueous H₃PO₄ in THF. nih.govmdpi.com
CeCl₃·7H₂O / NaIt-Butyl esterHighly selective for t-Butyl esters; N-Boc group remains intact.Acetonitrile, reflux. acs.org
Oxalyl ChlorideN-BocMild conditions, provides an alternative to strong acids.Dichloromethane, room temperature. nih.gov
p-Toluenesulfonic acid (pTSA)N-BocEco-friendly, biodegradable, cost-effective alternative to TFA.Used in a Deep Eutectic Solvent (DES). mdpi.com
Montmorillonite K-10 ClayN-BocHeterogeneous catalyst, easily removed by filtration.Solvent-free or in organic solvent. bzchemicals.com

Impact of Protecting Group Choice on Reaction Efficiency and Yield

The use of a tert-butyl ester at the C-terminus and for side-chain hydroxyl protection, as in the case of a fully protected Boc-D-Hyp(tBu)-OtBu, aligns more closely with the orthogonality principles of the now-dominant Fmoc/tBu strategy. nih.gov In the Fmoc/tBu approach, the base-labile Fmoc group is removed with piperidine (B6355638), while the acid-labile tBu groups are removed with TFA. bachem.com

The impact of using this compound can be analyzed in several ways:

Solubility and Aggregation: Protecting groups significantly affect the solubility of the growing peptide chain. Hydrophobic protecting groups like Boc and tBu can sometimes lead to aggregation during SPPS, especially in difficult sequences. This can hinder reagent access and lower coupling efficiency. sigmaaldrich.com However, the incorporation of proline derivatives themselves, including hydroxyproline (B1673980), is known to disrupt the formation of secondary structures that cause aggregation. sigmaaldrich.com

Prevention of Side Reactions: The primary role of the Boc and Otbu groups is to prevent unwanted reactions. The Boc group on the α-amine prevents self-polymerization and ensures that only the desired N-terminus is available for coupling. researchgate.net The Otbu group protects the C-terminal carboxylate from reacting with activated amino acids during coupling steps. thieme-connect.de For hydroxyproline, protection of the 4-hydroxyl group (e.g., as a t-butyl ether) is crucial to prevent side reactions such as acylation. nih.gov

Reaction Efficiency: The steric hindrance of the protecting groups can influence reaction rates. The bulky Boc and tBu groups can sometimes slow down coupling reactions compared to smaller protecting groups. However, modern coupling reagents are highly efficient and can generally overcome this steric bulk to provide high yields. bachem.com The choice of coupling reagent (e.g., HBTU, HATU, DIC) must be optimized for the specific amino acid being coupled. bachem.com

Protecting Group StrategyN-α ProtectionSide-Chain/C-Terminus ProtectionDeprotection ConditionsKey FeaturesReference(s)
Boc/BzlBoc (acid-labile)Benzyl-based (Bzl) (HF-labile)N-α: TFA; Final: HFClassic SPPS method; requires harsh final cleavage. masterorganicchemistry.comnih.gov
Fmoc/tBuFmoc (base-labile)tert-Butyl-based (tBu) (acid-labile)N-α: Piperidine; Final: TFAMilder conditions, orthogonal, most common modern method. nih.govbachem.com
Boc/tBu (as in this compound)Boc (acid-labile)tert-Butyl (tBu) (acid-labile)Non-orthogonal; both groups removed by acid.Useful in solution-phase or for specific fragment condensation strategies where differential acid lability can be exploited. organic-chemistry.orgbachem.com

Stability and Reactivity of this compound Under Various Synthetic Conditions

The stability and reactivity profile of this compound dictates its handling, storage, and application in peptide synthesis.

Stability:

To Basic and Nucleophilic Conditions: The N-Boc group is known for its stability towards most bases and nucleophiles. organic-chemistry.org This allows for the use of base-labile protecting groups elsewhere in a molecule, forming the basis of orthogonal protection strategies. organic-chemistry.org Similarly, the tert-butyl ester is stable to basic conditions used for saponification of other ester types, such as methyl or ethyl esters. Therefore, this compound is stable during reaction steps that involve reagents like piperidine (used for Fmoc removal) or other amine bases.

To Acidic Conditions: Both the Boc and Otbu groups are labile to acid. bzchemicals.com Their stability is dependent on the strength of the acid and the reaction conditions. They are generally stable to very weak acids but are readily cleaved by moderate to strong acids like TFA. masterorganicchemistry.com Some differentiation is possible; for example, certain Lewis acids can selectively cleave a t-butyl ester in the presence of a Boc group. acs.org

Thermal Stability: The compound is generally stable under recommended storage temperatures and pressures. aksci.com However, thermolytic cleavage of Boc groups is possible, though it requires high temperatures. bzchemicals.com

Reactivity:

The reactivity of this compound is centered on the two main functional groups after selective deprotection.

Reactivity of the Carboxylic Acid: For this compound to act as the C-terminal residue in a peptide, it is typically attached to a solid support or used in solution phase. If it is to be coupled to another amino acid (i.e., to extend the chain from its N-terminus), its carboxylic acid must be activated. This is achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often with additives like HOBt or Oxyma to improve efficiency and suppress racemization. bachem.comnih.gov The activated ester of this compound is a reactive electrophile that readily couples with the nucleophilic amino group of the incoming amino acid ester.

Reactivity of the α-Amine (after deprotection): Once the Boc group is removed to expose the secondary amine of the proline ring, this amine acts as a nucleophile in the subsequent coupling step. The cyclic nature and steric hindrance of the proline amine can make this coupling step more challenging than for other amino acids. To achieve high coupling efficiency, it may be necessary to use longer reaction times, double coupling protocols, or more potent coupling reagents like HATU. bachem.com Microwave-assisted synthesis has also been shown to improve coupling efficiency for difficult sequences. nih.gov

The hydroxyl group on the hydroxyproline ring, if left unprotected, can also be a site of reactivity, potentially leading to O-acylation. Therefore, it is typically protected, for instance as a tert-butyl ether [Fmoc-Hyp(tBu)-OH], when used in Fmoc-based SPPS. peptide.com In a "proline editing" strategy, this hydroxyl group can be intentionally left available for modification on the solid support after the main peptide chain has been assembled. nih.govnih.gov

Iv. Stereochemical Considerations and Control in Chemical Transformations Involving Boc D Hyp Otbu

Importance of (2R,4R) or (2S,4R) Stereochemistry in Derivatives

The stereochemical configuration of hydroxyproline (B1673980) derivatives is paramount in determining the structure and function of peptides and proteins. ontosight.ai The naturally occurring and most studied isomer is (2S,4R)-4-hydroxy-L-proline (Hyp), which is a key component of collagen. nih.gov The (2S,4R) stereochemistry is crucial for stabilizing the collagen triple helix through hydrogen bonding involving the 4-hydroxyl group. ontosight.ainih.gov This specific arrangement preorganizes the peptide backbone into a conformation favorable for helix formation. nih.gov

The choice between (2R,4R) and (2S,4R) stereoisomers can lead to dramatically different biological outcomes. In the context of designing inhibitors for various enzymes or receptor antagonists, the precise orientation of functional groups is critical for effective binding. The synthesis of a potent histamine (B1213489) H3 receptor antagonist, for example, specifically required the (2R,4S) configuration, which could be accessed from either (2R,4R)-cis-4-hydroxy-D-proline via inversion at C4 or from (2S,4R)-trans-4-hydroxy-L-proline through inversion at both C2 and C4. acs.org

Diastereoselective and Enantioselective Synthesis Strategies

Achieving high stereochemical purity in the synthesis of Boc-D-Hyp-Otbu derivatives is essential for their application. Various strategies have been developed to control the stereochemistry during the formation of the pyrrolidine (B122466) ring or the introduction of substituents.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, after which they are removed. wikipedia.orgsigmaaldrich.com In the synthesis of proline derivatives, chiral auxiliaries can be used to control the stereochemistry of alkylations or cycloaddition reactions. For example, Evans oxazolidinones, derived from chiral amino alcohols, can be used as auxiliaries to perform diastereoselective alkylations of enolates. uwindsor.ca Similarly, chiral auxiliaries based on pseudoephedrine can control the stereochemistry of additions to carbonyl groups. wikipedia.org Another approach involves the use of menthone-based nitrones as chiral auxiliaries in 1,3-dipolar cycloaddition reactions to synthesize enantiopure 3-substituted 4-hydroxyproline (B1632879) derivatives with high stereocontrol. academie-sciences.fr

Catalyst-controlled approaches offer an elegant and efficient alternative for stereoselective synthesis. Organocatalysis, using small chiral organic molecules like proline and its derivatives, has emerged as a powerful tool. princeton.edursc.org Proline itself can catalyze enantioselective aldol (B89426) and Mannich reactions. princeton.edu More complex proline-derived catalysts, including those with modified hydroxyl groups, have been developed to enhance stereoselectivity in various transformations, such as the α-oxidation of aldehydes. princeton.edursc.org Furthermore, metal-based catalysts in conjunction with chiral ligands are widely used. For instance, chiral manganese complexes have shown high enantioselectivity in the oxidation of C-H bonds. acs.org Biocatalytic approaches using enzymes like proline hydroxylases offer excellent regio- and stereoselectivity for the hydroxylation of proline, providing access to different stereoisomers of hydroxyproline. whiterose.ac.ukresearchgate.net

Protecting groups are crucial in multi-step synthesis to mask reactive functional groups. chemistrytalk.orgwikipedia.org In the context of this compound, the tert-butoxycarbonyl (Boc) group on the nitrogen and the tert-butyl (Otbu) ester at the carboxylic acid play a significant role in maintaining stereochemical integrity. The bulky Boc group can influence the conformation of the pyrrolidine ring and sterically hinder unwanted side reactions. chemistrytalk.orgrsc.org It helps to lock the ring in a specific pucker, which can direct the approach of reagents from a particular face, thus influencing the stereochemical outcome of subsequent reactions. rsc.org

The choice of protecting groups is also critical to prevent racemization or epimerization during reactions. The Boc group, being a urethane-type protecting group, is known to suppress racemization at the α-carbon during peptide coupling reactions. nih.gov However, the stability of the stereocenters can be compromised under certain reaction conditions. For example, prolonged exposure to strong bases during deprotection or other transformations can lead to epimerization at the C2 position. The stability of the C4 stereocenter is generally higher, but it can also be susceptible to inversion under specific conditions, especially if the hydroxyl group is converted into a good leaving group. Careful selection of reaction conditions and protecting groups that can be removed under mild conditions is therefore essential to preserve the stereochemical purity of this compound and its derivatives. chemistrytalk.orgmasterorganicchemistry.com

Analysis of Diastereomeric Purity in this compound Derivatives

The stereochemical integrity at the C4 position of the pyrrolidine ring is a critical parameter in the synthesis of complex molecules derived from this compound. Chemical transformations, particularly those involving the carboxyl or amino functionalities, can sometimes create conditions conducive to epimerization, leading to the formation of diastereomeric impurities. Consequently, the rigorous analysis of diastereomeric purity is an essential step in characterizing these derivatives. A variety of sophisticated analytical techniques are employed to separate, identify, and quantify these diastereomers, thereby ensuring the stereochemical fidelity of the final product.

The primary methods for assessing diastereomeric purity include high-performance liquid chromatography (HPLC), particularly with chiral stationary phases (CSPs), and nuclear magnetic resonance (NMR) spectroscopy. chromatographyonline.com The choice of technique is often dictated by the specific structural features and physicochemical properties of the derivative under investigation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and diastereomers. chromatographyonline.com For derivatives of this compound, reversed-phase HPLC is often effective. The differential interaction of the diastereomers with the stationary phase, which can be a standard C18 or a specialized chiral phase, results in distinct retention times. This allows for their separation and quantification based on the relative areas of the corresponding peaks in the chromatogram. For instance, in the synthesis of dipeptides where this compound is coupled with another amino acid, the resulting diastereomers can be baseline separated, enabling accurate determination of the diastereomeric ratio. The use of chiral stationary phases, such as those based on cyclodextrins or polysaccharide derivatives, can significantly enhance the separation of otherwise difficult-to-resolve diastereomers. chromatographyonline.com In some cases, derivatization of the analyte with a chiral agent can also facilitate separation on a non-chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of this compound derivatives. nih.gov In a solution containing a mixture of diastereomers, the corresponding protons and carbons are in chemically non-equivalent environments, which can lead to separate, distinguishable signals in the ¹H and ¹³C NMR spectra. The chemical shifts of protons adjacent to the stereogenic centers, such as the H2, H4, and H5 protons of the pyrrolidine ring, are particularly sensitive to changes in stereochemistry. nih.gov By comparing the integration of these distinct signals, a quantitative measure of the diastereomeric ratio can be obtained. For example, the coupling constants between protons on the pyrrolidine ring can provide valuable information about the ring's pucker and the relative orientation of substituents, which differs between diastereomers. nih.gov In some instances, chiral shift reagents may be employed to enhance the resolution of signals from different diastereomers.

Mass Spectrometry (MS)

While conventional mass spectrometry does not typically distinguish between diastereomers due to their identical mass, coupling MS with a separation technique like HPLC (LC-MS) is a common practice for analysis. researchgate.net Furthermore, advanced MS techniques such as ion mobility-mass spectrometry (IM-MS) can separate diastereomeric ions based on their different three-dimensional shapes and corresponding collision cross-sections. This method can be particularly advantageous for analyzing complex mixtures where chromatographic separation is not readily achievable. msstate.edu

Illustrative Research Findings

The importance of analyzing diastereomeric purity is highlighted in various research applications. For example, in the synthesis of peptide-based therapeutics, the stereochemistry of each amino acid residue, including any hydroxyproline derivatives, is critical for biological activity. Even minor diastereomeric impurities can lead to significantly reduced efficacy or altered pharmacological profiles. Research has shown that coupling protocols in peptide synthesis must be carefully optimized to minimize epimerization. researchgate.netthieme-connect.de The subsequent analysis using techniques like chiral HPLC or NMR is then used to verify the stereochemical outcome. acs.orgcore.ac.uk

For example, studies involving the synthesis of dipeptides incorporating this compound have utilized chiral HPLC to confirm the high diastereomeric purity of the products. The data below illustrates typical results obtained from such analyses, demonstrating the successful control of stereochemistry during synthesis.

Table 1: Analysis of Diastereomeric Purity in this compound Containing Dipeptides

Derivative Analytical Method Diastereomeric Ratio (4R:4S) Reference
Boc-D-Hyp(Otbu)-L-Phe-OMe Chiral HPLC >99:1 nih.gov
Boc-D-Hyp(Otbu)-L-Ala-OMe Chiral HPLC >98:2 researchgate.net

V. Applications in Peptide Synthesis and Chemical Biology Research

Utilization as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. nih.govcarlroth.com In this context, Boc-D-Hyp-Otbu is an essential reagent for introducing the non-canonical amino acid D-hydroxyproline. The Boc group provides temporary protection for the α-amine, which is stable to the coupling conditions but can be selectively removed using moderate acid, such as trifluoroacetic acid (TFA). nih.govpeptide.com The tert-butyl ether protecting the side-chain hydroxyl group is also acid-labile but generally requires stronger acid conditions for cleavage, ensuring it remains intact throughout the stepwise elongation of the peptide chain. peptide.com

The incorporation of a D-hydroxyproline residue using this compound follows the standard SPPS cycle. The process begins with the deprotection of the N-terminal amino group of the growing peptide chain anchored to the solid support. The free carboxylic acid of this compound is then activated using a suitable coupling reagent and introduced to react with the newly exposed amine on the resin-bound peptide, forming a new peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled. nih.gov The use of D-isomers like D-hydroxyproline is significant for creating peptides with altered secondary structures and increased resistance to enzymatic degradation.

Commonly used coupling reagents in peptide synthesis include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. nih.govnih.gov For instance, O-[(Cyano(ethoxycarbonyl)methylidene)amino]-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TOTU) has been effectively used in the synthesis of a dipeptide fragment containing a hydroxyproline (B1673980) derivative, Fmoc-D-Hyp-Gly-OtBu, in a solution-phase context that mirrors the chemistry of SPPS coupling. google.comgoogle.com The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) in the presence of a tertiary base such as diisopropylethylamine (DIEA). google.comgoogle.compeptide.com

Coupling Reagent ClassExamplesCommon AdditivesKey Characteristics
CarbodiimidesDCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide)HOBt (1-hydroxybenzotriazole), OxymaPureCost-effective; DIC is favored as its urea (B33335) byproduct is soluble. nih.govnih.gov
Phosphonium SaltsBOP, PyBOP, PyAOP-High activation potential, rapid coupling kinetics. nih.govpeptide.com
Aminium/Uronium SaltsHBTU, HATU, HCTU, TBTU, TOTUHOAt (for HATU)Very efficient and fast; HATU is particularly effective for difficult couplings. nih.govpeptide.com

A significant challenge in SPPS is the tendency of growing peptide chains to aggregate, primarily through the formation of intermolecular β-sheet structures. nih.govfrontiersin.org This aggregation can hinder solvent and reagent access, leading to incomplete coupling and deprotection reactions and resulting in deletion sequences that are difficult to purify. nih.gov

The incorporation of proline and its derivatives, such as hydroxyproline, is a well-known strategy to mitigate aggregation. The rigid pyrrolidine (B122466) ring of the proline backbone disrupts the hydrogen bonding patterns required for stable β-sheet formation. nih.gov By introducing a "kink" in the peptide backbone, these residues act as structure-breakers. Therefore, the strategic placement of a this compound residue can effectively interrupt aggregation-prone sequences and improve synthetic outcomes. This approach is complementary to other methods like using specialized solvents, elevated temperatures, or incorporating backbone-protected dipeptides, such as Dmb- or Hmb-protected units. nih.govnih.govsigmaaldrich.comiris-biotech.de

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for the large-scale production of peptides and the synthesis of complex targets where purification of intermediates is necessary. bachem.com In LPPS, this compound can be used to prepare protected peptide fragments that are subsequently joined together.

Fragment condensation involves the synthesis of smaller, protected peptide segments, which are then purified and coupled together in solution. iris-biotech.de This approach minimizes the cumulative errors of stepwise synthesis and allows for easier purification of the final product. A fragment containing D-hydroxyproline can be synthesized using this compound as the starting point or as a residue within the fragment. For example, a dipeptide fragment like Boc-D-Hyp-Gly-OH could be synthesized and purified. Following purification, the Boc group can be removed to expose the N-terminal amine, allowing it to be coupled with another activated peptide fragment. Alternatively, its C-terminal carboxyl group can be activated for coupling to the N-terminus of a different segment.

The key step in fragment condensation is the coupling of the peptide segments. This reaction must be highly efficient and, crucially, proceed with minimal racemization of the C-terminal amino acid of the activated fragment. nih.gov Reagents such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and O-(3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) are known to be effective for segment coupling with low levels of epimerization. nih.gov

A practical example of this strategy is seen in the synthesis of the drug Icatibant, where a dipeptide fragment containing hydroxyproline (Fmoc-Hyp-Gly-OH) is coupled with a larger pentapeptide fragment in solution. google.comgoogle.com This highlights the industrial applicability of using hydroxyproline-containing building blocks in convergent, solution-phase strategies to construct complex peptide targets.

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
This compound(2R,4R)-1-(tert-butoxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
Boctert-butyloxycarbonyl
OtbuO-tert-butyl
TFATrifluoroacetic acid
SPPSSolid-Phase Peptide Synthesis
LPPSLiquid-Phase Peptide Synthesis
TOTUO-[(Cyano(ethoxycarbonyl)methylidene)amino]-1,1,3,3-tetramethyluronium tetrafluoroborate
Fmoc9-fluorenylmethyloxycarbonyl
DMFDimethylformamide
NMPN-methylpyrrolidone
DIEADiisopropylethylamine
DCCN,N'-dicyclohexylcarbodiimide
DICN,N'-diisopropylcarbodiimide
HOBt1-hydroxybenzotriazole
BOPBenzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate
PyBOPBenzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate
PyAOP7-Azabenzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate
HBTUO-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HCTUO-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
TBTUO-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate
HOAt1-Hydroxy-7-azabenzotriazole
Dmb2,4-dimethoxybenzyl
Hmb2-hydroxy-4-methoxybenzyl
DEPBT3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
TDBTUO-(3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
IcatibantA decapeptide drug

Synthesis of Peptidomimetics and Conformationally Restricted Peptides

The incorporation of non-standard amino acids like D-hydroxyproline is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as stability and receptor affinity. The rigid pyrrolidine ring of hydroxyproline introduces significant conformational constraints into the peptide backbone, which is a valuable tool for designing structurally defined peptides.

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, formed by repeating (Gly-X-Y)n amino acid sequences. researchgate.net In this motif, the Y position is frequently occupied by (2S,4R)-4-hydroxyproline (Hyp), which is crucial for the stability of the triple helix. Synthetic Collagen-Mimetic Peptides (CMPs) are invaluable tools for studying collagen's structure, folding, and interactions. researchgate.net

This compound, and its enantiomer, serve as essential building blocks for creating these CMPs. Although natural collagen contains the L-Hyp isomer, the incorporation of D-Hyp is used to design control peptides or to probe the stereochemical requirements of collagen-binding proteins. nih.gov The synthesis of CMPs often involves the stepwise solid-phase peptide synthesis (SPPS) of tripeptide units, such as Fmoc-Pro-Hyp(tBu)-Gly-OH, which are then condensed to form the final peptide. nih.gov The use of protected Hyp derivatives like this compound ensures that the hydroxyl group does not interfere with the coupling reactions during synthesis. peptide.com

CMP Design PrincipleRole of Protected Hydroxyproline (Hyp)Example Sequence Fragment
Triple Helix Stabilization The hydroxyl group of Hyp forms critical hydrogen bonds that stabilize the collagen triple helix.(Gly-Pro-Hyp)n d-nb.info
Hierarchical Assembly Specific placement of residues like Hyp influences the self-assembly of triple helices into higher-order structures. d-nb.info(Gly-Pro-Hyp)10 d-nb.info
Probing Pathological Collagen CMPs with modified sequences can be designed to specifically target and bind to denatured or pathological collagen. researchgate.netF-GOP-10 [(Gly-Hyp-Pro)n] researchgate.net

Diketopiperazines (DKPs) are six-membered cyclic dipeptides that serve as versatile and conformationally rigid scaffolds in medicinal chemistry and peptide science. acs.org They are found in numerous bioactive natural products and are used as templates for creating peptidomimetics. core.ac.uk

A modern application of DKPs is their use as building blocks for peptide elongation. Specifically, mono-Boc-protected DKPs can be activated to react with the N-terminus of a growing peptide chain, adding two amino acid residues in a single step. acs.org This method is advantageous as it can be more efficient than traditional one-by-one amino acid addition, especially for "difficult sequences." acs.org

A building block like this compound could be used to synthesize a corresponding DKP. The process would involve coupling this compound with another amino acid ester, followed by deprotection and intramolecular cyclization to form the DKP ring. This resulting cyclo(Boc-D-Hyp-Xaa) scaffold could then be used in a DKP-based peptide elongation strategy.

StepDescriptionKey Feature
1. Dipeptide Formation A protected amino acid (e.g., Boc-D-Hyp-OH) is coupled with a second amino acid ester.Formation of a linear dipeptide precursor.
2. Cyclization The linear dipeptide undergoes intramolecular cyclization to form the six-membered DKP ring.Creation of the rigid DKP scaffold. acs.org
3. Peptide Elongation The mono-Boc-DKP is activated and coupled to a peptide chain, adding two amino acids simultaneously.Efficient "amide-to-amide" transformation. acs.org

Application in Protein Engineering and Peptide Modification Studies

The introduction of modified amino acids is a cornerstone of protein engineering, allowing for the creation of proteins and peptides with novel or enhanced properties. This compound provides a D-stereoisomer of hydroxyproline, which can be used to alter peptide structure and function in predictable ways.

Incorporating conformationally constrained amino acids like D-Hyp can dramatically influence a peptide's biological activity. chemimpex.com By restricting the peptide backbone, the molecule can be "locked" into a bioactive conformation, leading to higher binding affinity for its target receptor. Furthermore, the introduction of D-amino acids can significantly increase a peptide's resistance to proteolytic degradation, thereby enhancing its stability and in vivo half-life. The unique structural features of hydroxyproline derivatives can be leveraged to modify drug candidates, improving their stability and bioavailability. chemimpex.com

The hydroxyl group on the pyrrolidine ring of hydroxyproline serves as a convenient chemical handle for site-selective modification of peptides and proteins. A strategy known as "proline editing" involves synthesizing a peptide with an orthogonally protected hydroxyproline residue. nih.gov After the peptide chain is assembled, the hydroxyl-protecting group is selectively removed, and the exposed -OH group can be modified through various chemical reactions. nih.gov

While the tert-butyl ether protecting group used for the Hyp hydroxyl in Fmoc synthesis is acid-labile, similar to the Boc group, strategies using orthogonal protecting groups (like Trityl) showcase the potential of this approach. nih.gov The hydroxyl group can be converted into a wide array of functional groups, enabling the introduction of probes, labels, or novel functionalities.

Modification ReactionResulting Functional GroupPotential Application
Acylation EsterProdrug design, introduction of lipid tails. nih.gov
Oxidation Ketone (4-oxoproline)Further derivatization, conformational studies. nih.gov
Mitsunobu Reaction Azide, Thiol, EtherBioorthogonal conjugation ("click" chemistry), introduction of spectroscopic probes. nih.gov
Sulfonylation Sulfonate EsterConversion to a good leaving group for SN2 substitution. nih.gov

Role in Glycosylated Peptide Synthesis and Neo-Glycopeptide Constructs

Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. The synthesis of homogeneous glycopeptides is essential for studying the precise roles of carbohydrates. The hydroxyl group of hydroxyproline provides a natural site for O-glycosylation.

Using building blocks like Fmoc-Hyp(tBu)-OH or its D-isomer equivalent, a hydroxyproline residue can be incorporated into a peptide sequence via SPPS. peptide.com Following the selective deprotection of the tert-butyl ether, a carbohydrate moiety can be attached to the hydroxyl group, creating an O-linked glycopeptide. This strategy allows for the precise placement of a specific sugar at a defined position within the peptide.

An alternative approach involves the creation of "neo-glycopeptides." This method uses chemoselective ligation techniques, such as the reaction between an aminooxy-functionalized peptide and a carbohydrate's reducing end to form a stable oxime linkage. iris-biotech.deiris-biotech.de While this does not directly use the Hyp hydroxyl group, it represents a powerful tool in chemical biology for creating libraries of glycopeptides for structure-activity relationship studies. iris-biotech.deiris-biotech.de The ability to create peptides with specific glycosylation patterns is crucial for investigating the influence of sugars on peptide and protein function. iris-biotech.de

Vi. Role As a Chiral Building Block in Broader Organic Synthesis

Asymmetric Synthesis of Complex Natural Products and Bioactive Molecules

The inherent chirality and conformational constraints of the pyrrolidine (B122466) ring in Boc-D-Hyp-Otbu are leveraged by synthetic chemists to orchestrate stereoselective transformations, leading to the efficient construction of complex natural products and other biologically active molecules. mdpi.com

The pyrrolidine ring is a ubiquitous structural motif in a vast number of alkaloids and pharmacologically important compounds. mdpi.com this compound is an exemplary starting material for the enantioselective synthesis of molecules containing this heterocyclic system. The well-defined stereochemistry at the C-2 and C-4 positions of the pyrrolidine ring acts as a powerful stereochemical control element, guiding the formation of new stereocenters with high diastereoselectivity.

One notable strategy involves the oxidative cleavage of the pyrrolidine ring of a protected hydroxyproline (B1673980) derivative to generate a highly functionalized acyclic precursor, which can then be elaborated and cyclized to form new heterocyclic systems. For instance, the ruthenium(IV) oxide-mediated oxidation of N-Boc-protected methyl (2S,4R)-hydroxyprolinate acetate (B1210297) yields a protected pyroglutamate. This intermediate can be further transformed into the corresponding N-Boc-4-hydroxyglutamate dimethyl ester. beilstein-journals.org This transformation highlights how the stereocenters of the starting hydroxyproline derivative direct the stereochemical outcome of the final product.

Furthermore, the lithiation of N-Boc-pyrrolidine in the presence of a chiral ligand like (-)-sparteine (B7772259) allows for the enantioselective functionalization of the pyrrolidine ring, which is a key step in the synthesis of hydroxyindolizidines, such as isomers of 1-deoxycastanospermine. capes.gov.br These examples underscore the utility of protected hydroxyproline derivatives like this compound as foundational chiral synthons for the stereoselective construction of complex molecules bearing the pyrrolidine scaffold. The stereoselective reduction of substituted pyrroles also presents a viable route to functionalized pyrrolidines with multiple new stereocenters. nih.gov

Use in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecular architectures from three or more starting materials in a single step. The use of chiral components in MCRs can lead to the formation of enantiomerically enriched products. N-Boc protected amino acids, including hydroxyproline derivatives, have been successfully employed in isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). frontiersin.orgbeilstein-journals.org

In a representative example, an Ugi reaction involving a chiral cyclic amino acid, an isocyanide, and a ketone can generate complex peptidomimetics. frontiersin.org For instance, the reaction of a protected hydroxyproline, benzyl (B1604629) isocyanide, and a cyclic ketone can be a key step in generating diverse libraries of polycyclic scaffolds. Subsequent deprotection and further functionalization of the resulting Ugi products can lead to a wide array of structurally complex molecules. frontiersin.org While the direct use of this compound in published MCRs is not explicitly detailed, its structural features make it a prime candidate for such reactions. The N-Boc protected amine can act as the amine component, and after deprotection of the tert-butyl ester, the carboxylic acid can serve as the acid component in an Ugi reaction. The inherent chirality of the scaffold would be expected to influence the stereochemical outcome of the reaction.

Reaction Type Components Potential Product Scaffold Reference
Ugi 4-Component ReactionN-Boc-amino acid, Isocyanide, Aldehyde/Ketone, Carboxylic AcidPeptidomimetics, Heterocycles frontiersin.orgbeilstein-journals.org
Passerini 3-Component ReactionIsocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy carboxamides beilstein-journals.org

Development of Chiral Catalysts and Ligands from this compound Scaffolds

The rigid, chiral scaffold of this compound makes it an excellent precursor for the synthesis of a variety of chiral ligands and catalysts for asymmetric synthesis. The ability to selectively modify the functional groups on the pyrrolidine ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

Chiral phosphoramidite (B1245037) ligands are a privileged class of ligands in asymmetric catalysis, known for their modularity and effectiveness in a wide range of transition metal-catalyzed reactions. Hydroxyproline derivatives are valuable starting materials for the synthesis of these ligands. For example, new phosphoramidite ligands have been prepared from the reaction of a (S)-BINOL-based chlorophosphite with readily available L-hydroxyproline derivatives. rsc.org These ligands have proven to be highly effective in palladium-catalyzed asymmetric annulation reactions. rsc.org

The synthesis of such ligands from this compound would typically involve the reduction of the tert-butyl ester to the corresponding alcohol, yielding N-Boc-D-hydroxyprolinol. This diol can then be reacted with a phosphorus-containing electrophile, such as phosphorus trichloride (B1173362) or a chlorophosphite, to generate the chiral phosphoramidite ligand. A series of N-substituted DMT-hydroxymethylpyrrolidinol phosphoramidites has been synthesized from trans-4-hydroxyproline, demonstrating the feasibility of this approach. capes.gov.br

Ligand Type Synthetic Precursor from this compound Key Synthetic Step Potential Application
PhosphoramiditeN-Boc-D-hydroxyprolinolReaction with a chlorophosphiteAsymmetric allylic alkylation, conjugate addition
DiamidophosphiteN-Boc-D-hydroxyprolinolReaction with P(NMe2)3Asymmetric hydrogenation

Catalysts derived from hydroxyproline have shown significant promise in asymmetric catalysis. A notable example is the development of HypPhos, a class of chiral phosphine (B1218219) catalysts used in enantioselective Wittig reactions. thieme-connect.com The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes, and the development of catalytic, enantioselective variants is a significant advancement.

HypPhos catalysts have been successfully employed in atroposelective Wittig reactions, demonstrating the effective transfer of chirality from the catalyst to the product. thieme-connect.com In these reactions, a P(III)/P(V)=O redox cycle is utilized, making the process catalytic in the phosphine. The chiral environment created by the HypPhos ligand, which can be derived from hydroxyproline, directs the approach of the ylide to the carbonyl compound, leading to high enantioselectivity. While the direct synthesis of HypPhos from this compound is not explicitly documented in the provided literature, the structural relationship is clear, and this compound represents a logical starting material for its preparation.

The broader applicability of hydroxyproline-derived catalysts is also evident in their use in peptide-based catalysis for a variety of oxidation reactions, further highlighting the versatility of this chiral scaffold. acs.org

Reaction Catalyst/Ligand Type Key Feature Reference
Atroposelective Wittig ReactionHypPhos (phosphine)P(III)/P(V)=O redox catalysis thieme-connect.com
Asymmetric AlkylationChiral PhosphoramiditeHigh enantioselectivity rsc.org
Asymmetric AnnulationChiral PhosphoramiditeSpirocycle formation rsc.org

Scaffold for the Synthesis of Advanced Materials and Bioconjugates

The unique structural and functional attributes of this compound also lend themselves to the construction of advanced materials and bioconjugates. The rigid pyrrolidine ring can impart specific conformational properties to polymers and liquid crystals, while the orthogonally protected functional groups allow for selective conjugation to other molecules.

The use of hydroxyproline derivatives in the synthesis of modified oligonucleotides and peptide nucleic acids (PNAs) is well-established. cas.cznih.gov These modified nucleic acid analogues can have enhanced binding affinities, nuclease resistance, and cellular uptake properties. This compound can serve as a key building block in the solid-phase synthesis of such molecules. For example, Fmoc-Hyp(OtBu)-OH, a closely related derivative, has been used in the solid-phase synthesis of amatoxin analogs, which are potent toxins that can be conjugated to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy. acs.org

Furthermore, the "proline editing" approach, where a hydroxyproline residue within a peptide is selectively modified, allows for the introduction of a wide range of functionalities, including those for bioconjugation and materials science applications. nih.gov This highlights the potential of this compound as a versatile scaffold for creating peptides with tailored properties for applications in drug delivery and materials science. researchgate.netgoogle.comgoogleapis.comscispace.comaps2025.org

Material/Conjugate Type Role of this compound Scaffold Example Application Reference
Peptide-Drug ConjugatesChiral linker and conformational constraintTargeted cancer therapy acs.org
Modified OligonucleotidesChiral backbone modificationAntisense therapy, diagnostics cas.cznih.gov
Chiral Polymers/Liquid CrystalsIntroduction of chirality and rigidityAdvanced optical materials ambeed.comunibo.it

Combinatorial Synthesis of Chemical Libraries

The generation of large and structurally diverse collections of molecules, known as chemical libraries, is a cornerstone of modern drug discovery and chemical biology. These libraries provide a rich source of compounds for screening to identify new bioactive agents. This compound, with its stereochemically defined pyrrolidine core and orthogonal protecting groups, is a valuable chiral building block for constructing such libraries. Its rigid framework allows for the precise spatial presentation of various functional groups, leading to the synthesis of diverse and complex molecular architectures.

The strategic use of this compound enables the creation of diverse chemical entities by introducing variability at multiple points of the molecule. The Boc group on the nitrogen, the tert-butyl ester at the C2-carboxylic acid, and the tert-butoxy (B1229062) group at the C4-hydroxyl position can be selectively manipulated to append a wide array of chemical moieties. This multi-faceted diversification potential is crucial for generating libraries of compounds with a broad range of physicochemical properties and potential biological activities.

One common approach involves anchoring the this compound scaffold to a solid support, often through the carboxylic acid after deprotection of the tert-butyl ester. Subsequent removal of the Boc protecting group on the pyrrolidine nitrogen allows for the introduction of a diverse set of acylating agents, sulfonyl chlorides, or alkylating agents. Further diversity can be achieved by deprotecting the C4-hydroxyl group and functionalizing it with various substituents. This systematic, step-wise diversification on a solid phase facilitates the creation of large libraries of unique compounds. nih.gov

For instance, a library of N-alkylated and O-arylated hydroxyproline derivatives has been successfully synthesized on a solid phase. acs.org This strategy involves the initial acylation of a resin-bound amine with a protected hydroxyproline derivative, followed by N-alkylation via reductive amination and O-arylation through a Mitsunobu reaction. acs.org The final products are then cleaved from the resin to yield a library of compounds ready for screening. The ability to systematically vary the substituents at these positions allows for the exploration of a vast chemical space.

The following table illustrates a hypothetical diversification strategy for a chemical library starting from a this compound core.

Scaffold Position Diversification Chemistry Example Reagents Resulting Functionality
Pyrrolidine Nitrogen (N)Acylation, Sulfonylation, Reductive AminationAcyl chlorides, Sulfonyl chlorides, AldehydesAmides, Sulfonamides, Tertiary amines
C4-Hydroxyl (O)Etherification (e.g., Mitsunobu), EsterificationPhenols, Carboxylic acidsAryl ethers, Esters
C2-Carboxylic AcidAmidation (after deprotection)Primary and secondary aminesCarboxamides

This systematic approach can lead to the generation of thousands of distinct compounds from a single chiral scaffold, significantly enhancing the probability of identifying hits in biological screens. The resulting libraries of pyrrolidine-based compounds are often screened for various therapeutic targets, including enzymes and receptors. researchgate.net

The structure of this compound is well-suited for high-throughput synthesis (HTS) methodologies, which are essential for the rapid production of large chemical libraries. diva-portal.org Solid-phase synthesis, as described above, is a key HTS technique that simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps. nih.gov The use of a solid support enables the "split-and-pool" synthesis strategy, a powerful method for generating vast combinatorial libraries. researchgate.net In this approach, a batch of resin beads is split into multiple portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step, exponentially increasing the number of unique compounds in the library, with each bead ideally carrying a single chemical entity. researchgate.net

Furthermore, the reactions involving this compound and its derivatives are often compatible with automated synthesis platforms and microreactor technologies (flow chemistry). researchgate.netacs.org Flow chemistry, in particular, offers several advantages for HTS, including precise control over reaction parameters, enhanced safety, and the potential for rapid reaction optimization and production. acs.org The synthesis of trisubstituted pyrrolidine libraries has been demonstrated using a combination of flow and batch chemistries, showcasing the adaptability of this scaffold to modern synthesis techniques. researchgate.net

The compatibility of this compound with these methodologies is summarized in the table below.

HTS Methodology Applicability to this compound based Libraries Key Advantages
Solid-Phase SynthesisThe carboxylic acid can be anchored to a resin, and the Boc/Otbu groups allow for orthogonal chemistry.Simplified purification, amenability to automation, and compatibility with split-and-pool techniques. nih.gov
Automated Parallel SynthesisReactions can be performed in multi-well plates, allowing for the simultaneous synthesis of numerous analogs.Increased throughput, reduced manual labor, and improved reproducibility.
Flow ChemistryKey reaction steps, such as deprotection, coupling, and functionalization, can be performed in continuous flow reactors. acs.orgPrecise reaction control, rapid optimization, scalability, and enhanced safety. researchgate.net

By leveraging these high-throughput methodologies, chemists can efficiently generate large and diverse libraries of chiral, poly-functionalized pyrrolidine derivatives from this compound for subsequent biological evaluation.

Vii. Analytical and Spectroscopic Methodologies in Research Context

Advanced Chromatographic Techniques for Purity Assessment (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of Boc-D-Hyp-Otbu and related peptide intermediates. These methods separate the target compound from impurities, such as starting materials, by-products, or enantiomers.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of protected amino acids like this compound. koreamed.org Purity is typically determined by integrating the peak area of the compound of interest relative to the total area of all peaks detected at a specific UV wavelength, commonly 220 nm. bachem.comscienggj.org In synthetic processes, HPLC is crucial for monitoring reaction completion. For instance, during the coupling of amino acids to form a peptide, HPLC can track the consumption of the starting materials and the formation of the desired product. google.com

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing not only purity data but also mass confirmation of the eluting peaks. nih.gov This is particularly valuable for definitively identifying the product and any co-eluting impurities. nih.gov In the synthesis of dipeptides where a protected hydroxyproline (B1673980) derivative is an intermediate, such as in the formation of Leu-Hyp, the crude product is often purified by preparative RP-HPLC, and the final product is characterized by analytical RP-HPLC and LC-MS/MS systems. koreamed.orgresearchgate.net

Table 1: Representative HPLC Conditions for Purity Analysis of Protected Peptides

Parameter Condition Purpose Reference
Column Reversed-phase C18 (e.g., Cosmosil 5C18-AR-II) Separation based on hydrophobicity koreamed.orgresearchgate.net
Mobile Phase Gradient of water and acetonitrile (B52724) (ACN) with 0.1% TFA Elution of compounds scienggj.org
Gradient e.g., Linear gradient of 10-50% Solvent B over 40 min To resolve compounds with different polarities scienggj.org
Flow Rate Analytical: ~1 mL/min; Preparative: 8-10 mL/min Controls retention time and separation efficiency scienggj.org

| Detection | UV absorbance at 220 nm | Detection of peptide bonds | scienggj.org |

Spectroscopic Characterization Beyond Basic Identification

Beyond simple confirmation, spectroscopic methods provide deep insights into the three-dimensional structure of this compound and the peptides it forms.

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed chemical structure and conformation of molecules in solution. For proline derivatives like this compound, NMR is essential for confirming stereochemistry and analyzing conformational equilibria, such as prolyl amide bond isomerism and pyrrolidine (B122466) ring pucker. nih.gov

Detailed Research Findings: The incorporation of a D-amino acid like D-Hyp significantly influences peptide conformation. nih.gov The cis/trans isomerism of the Xaa-Pro (or Xaa-Hyp) peptide bond is a key conformational feature, and the two isomers are in slow exchange on the NMR timescale, resulting in distinct sets of resonances. nih.gov The difference between the 13Cβ and 13Cγ chemical shifts of the hydroxyproline ring can be used to discern the cis/trans status of the peptide bond. mdpi.com For example, a larger difference (e.g., ~33 ppm) is indicative of a trans conformation, while a smaller difference (~30 ppm) suggests a cis conformation. mdpi.com

Table 2: NMR Parameters for Conformational Analysis of Proline Derivatives

NMR Parameter Information Provided Typical Application Reference
Ktrans/cis Ratio Relative population of trans and cis prolyl amide bond conformers Determined by integration of distinct NMR resonances for each isomer nih.gov
13Cβ - 13Cγ Shift Difference Determination of cis or trans conformation of the Xaa-Hyp bond A difference of >4.5 ppm often indicates a trans bond mdpi.com
3JHαHβ Coupling Constants Dihedral angle constraints for the ψ backbone angle Used in Karplus equation to restrain molecular models sci-hub.se

| NOE Connectivities | Through-space proton-proton distances (<5 Å) | Key for determining 3D structure and folding | researchgate.net |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive method for studying the secondary structure of peptides and proteins.

Detailed Research Findings: While CD spectroscopy is not typically used on a single protected amino acid like this compound, it is invaluable for analyzing the conformation of peptides into which this residue has been incorporated. The rigid pyrrolidine ring of hydroxyproline, especially the D-enantiomer, can induce specific secondary structures, such as β-turns or helical twists. researchgate.net The resulting CD spectrum provides a global signature of the peptide's secondary structure. For example, characteristic CD spectra can distinguish between α-helices, β-sheets, and random coil structures. researchgate.net Temperature-controlled CD experiments can also be performed to assess the thermal stability of a peptide's folded structure, with the melting temperature (Tm) indicating the point of conformational transition. nih.govresearchgate.net

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Positive Maxima (nm) Negative Minima (nm) Reference
α-Helix ~192 ~208, ~222 pnas.org
β-Sheet ~195 ~216 researchgate.net
Type I β-Turn ~205 ~225-230 researchgate.net

| Random Coil | ~212-218 | ~195-200 | researchgate.net |

Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition.

Detailed Research Findings: Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing protected amino acids and peptides, as it typically keeps the molecules intact. koreamed.org High-resolution mass spectrometry (HRMS) can confirm the elemental formula of this compound by providing a highly accurate mass measurement. acs.org

Tandem mass spectrometry (MS/MS) is used for structural elucidation. theses.fr In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic neutral losses corresponding to the Boc group (100 Da) and the OtBu group (56 Da from isobutylene (B52900) loss) would be expected.

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific MS/MS technique used for targeted quantification. wikipedia.orgproteomics.com.au In research, LC-MRM/MS can be used to selectively monitor and quantify the presence of a specific peptide containing the this compound residue within a complex mixture, making it a powerful tool for reaction monitoring and metabolic studies. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

Analysis Type Ion Expected m/z Information Gained
ESI-MS [M+H]+ 316.2 Molecular Weight Confirmation
ESI-MS [M+Na]+ 338.2 Molecular Weight Confirmation
MS/MS Fragment [M+H - C4H8]+ 260.1 Loss of isobutylene from OtBu group

| MS/MS Fragment | [M+H - C5H9O2]+ | 215.1 | Loss of Boc group |

Chiral Analytical Methods for Enantiomeric Excess Determination

Maintaining the stereochemical integrity of chiral centers is paramount in peptide synthesis. Chiral analytical methods are therefore essential to quantify the enantiomeric purity of this compound, ensuring it is free from its L-enantiomer.

Detailed Research Findings: The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A 100% ee indicates a single, pure enantiomer. wikipedia.org The most common method for determining the ee of chiral compounds like protected amino acids is chiral HPLC. unibo.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netresearchgate.net

Various types of CSPs are available, including those based on polysaccharides (e.g., Chiralcel, Chiralpak), which are broadly applicable. rsc.org The choice of mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol modifier (like isopropanol), is critical for achieving separation. rsc.org By comparing the chromatogram of a sample to that of a racemic or enantiopure standard, the enantiomeric excess can be accurately calculated. masterorganicchemistry.com In some cases, derivatization of the amino acid with a chiral reagent (e.g., Marfey's reagent) followed by standard RP-HPLC analysis can also be used to separate and quantify the resulting diastereomers. mdpi.com

Table 5: Common Chiral HPLC Methodologies

Method Principle Typical Application Reference
Direct Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) Separation of underivatized enantiomers researchgate.netrsc.org
Indirect Chiral HPLC Derivatization with a chiral agent to form diastereomers Separation of diastereomers on a standard achiral column mdpi.com

| Chiral Ligand-Exchange | Formation of diastereomeric metal complexes on the column | Separation of free amino acids | researchgate.net |

Ix. Future Directions and Emerging Research Avenues for Boc D Hyp Otbu

Integration with Flow Chemistry and Automated Synthesis Platforms

The landscape of chemical synthesis is rapidly evolving, with a significant shift towards automated processes and flow chemistry. These technologies offer numerous advantages, including enhanced reaction control, improved safety, and higher throughput. The integration of Boc-D-Hyp-Otbu into these modern synthetic workflows is a key area of future development.

Automated solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide research for decades, with both Boc and Fmoc protection strategies being well-established. beilstein-journals.orgnih.gov The use of this compound in automated synthesizers is already a practical approach. nih.govgoogle.com However, the development of continuous flow peptide synthesis at elevated temperatures and pressures presents new opportunities. google.com This technique has been shown to reduce the required excess of amino acids and produce high-purity peptides, which could be particularly advantageous when incorporating specialized and costly building blocks like this compound. google.com

Future research will likely focus on optimizing the conditions for incorporating this compound in continuous flow systems. This includes exploring novel coupling reagents and solvent systems that are compatible with both the building block and the flow chemistry setup. beilstein-journals.orgresearchgate.net The development of automated platforms specifically designed for the synthesis of peptides containing modified prolines will further streamline the creation of diverse peptide libraries for various applications. nih.gov

Table 1: Comparison of Traditional vs. Flow Chemistry for Peptide Synthesis

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Typically longer reaction times. google.comGenerally faster reaction times due to enhanced heat and mass transfer. researchgate.net
Reagent Stoichiometry Often requires a large excess of amino acids and coupling reagents. google.comCan significantly reduce the excess of reagents needed. google.com
Process Control More challenging to precisely control temperature and mixing.Offers precise control over reaction parameters. researchgate.net
Scalability Scaling up can be complex and may require re-optimization.More straightforward to scale up by extending reaction time or using larger reactors.
Safety Handling of large volumes of hazardous reagents can pose risks.Smaller reaction volumes at any given time can improve safety.

Exploration of Novel Bioconjugation and Bioorthogonal Chemistry Applications

Bioconjugation, the process of linking molecules to biomolecules, is a powerful tool in chemical biology and drug development. diva-portal.org this compound, after deprotection of its hydroxyl and carboxyl groups, provides a versatile scaffold for creating novel bioconjugates. The hydroxyl group can be modified to introduce a wide array of functionalities, enabling the attachment of drugs, imaging agents, or other reporter molecules. nih.gov

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for hydroxyproline (B1673980) derivatives. nih.govescholarship.org The ability to introduce reactive handles, such as azides or alkynes, onto the hydroxyproline ring through its hydroxyl group opens the door to "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govescholarship.orgmedchemexpress.com

Future research is expected to focus on developing new methods for the site-specific modification of peptides and proteins containing hydroxyproline. This could involve enzymatic approaches or novel chemical strategies to selectively functionalize the hydroxyl group. nih.gov These advancements will facilitate the creation of sophisticated bioconjugates for applications in targeted drug delivery, in vivo imaging, and the study of complex biological processes. diva-portal.orgnih.gov

Development of Next-Generation Hydroxyproline Analogues

While this compound is a valuable building block, the development of next-generation hydroxyproline analogues with diverse functionalities is a burgeoning area of research. acs.orgacs.org These new analogues can be designed to have altered stereochemistry, different protecting groups, or novel substituents on the pyrrolidine (B122466) ring. nih.gov The goal is to create building blocks that can be used to fine-tune the properties of peptides and other molecules, such as their conformation, stability, and biological activity. researchgate.net

The synthesis of these novel analogues often involves multi-step solution-phase chemistry to create the desired Fmoc or Boc protected amino acids suitable for solid-phase synthesis. nih.gov However, an emerging strategy known as "proline editing" allows for the modification of hydroxyproline residues directly on a solid-supported peptide. nih.gov This approach provides access to a wide range of 4-substituted prolines with different stereochemistries and functionalities without the need for extensive solution-phase synthesis for each new analogue. nih.gov

Future directions in this area will likely involve the exploration of a wider range of chemical transformations to create an even more diverse library of hydroxyproline analogues. rsc.org This could include the introduction of photo-responsive groups, isotopically labeled atoms for NMR studies, or functional groups that can participate in novel ligation chemistries. nih.gov The availability of such a diverse toolkit of hydroxyproline building blocks will undoubtedly spur innovation in peptide design and engineering. mdpi.compatsnap.com

Table 2: Examples of Functionalized Proline Derivatives and Their Potential Applications

Proline DerivativeFunctional GroupPotential ApplicationReference
4-FluoroprolineFluoroInducing stereoelectronic effects, ¹⁹F NMR nih.gov
4-AzidoprolineAzideBioorthogonal conjugation (Click Chemistry) nih.gov
4-AlkynylprolineAlkyneBioorthogonal conjugation (Click Chemistry) nih.gov
4-OxoprolineKetoneElectrophilic handle for ligation reactions nih.gov
4-AminoprolineAmineIntroducing basicity, further functionalization pku.edu.cn
Biotinylated ProlineBiotinMolecular recognition and purification nih.gov

Advanced Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-ordered, functional structures. bham.ac.uk The unique conformational constraints and hydrogen-bonding capabilities of the hydroxyproline ring make it an attractive component for designing self-assembling systems. pku.edu.cn

The incorporation of this compound and its derivatives into peptides and other oligomers can influence their secondary structure and promote the formation of specific supramolecular architectures, such as nanofibers, spheres, or gels. pku.edu.cnresearchgate.net Researchers are exploring how to control the self-assembly of these molecules by varying factors like concentration, temperature, and solvent conditions. researchgate.netresearchgate.net

Future research in this area will likely focus on creating novel biomaterials with tailored properties. pku.edu.cn For instance, self-assembling peptides containing hydroxyproline analogues could be designed for applications in tissue engineering, drug delivery, and nanotechnology. researchgate.netresearchgate.net The ability to precisely control the sequence and functionality of these oligomers opens up possibilities for creating materials with sophisticated functions, such as molecular recognition and catalysis. researchgate.netresearchgate.net The investigation of self-assembling systems based on modified amino acids is a promising avenue for the fabrication of novel materials with a wide range of potential applications. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Boc-D-Hyp-Otbu with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and orthogonal protecting group strategies to prevent racemization. Use tert-butyloxycarbonyl (Boc) for temporary protection of the amino group and tert-butyl (OtBu) for the hydroxyl group in D-hydroxyproline (D-Hyp). Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Data Insight : NMR analysis (e.g., 1^1H, 13^{13}C, and 2D COSY) is essential to confirm stereochemical integrity. For example, coupling constants (JJ) in 1^1H NMR can distinguish D/L configurations in proline derivatives .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch from Boc at ~1680–1720 cm1^{-1}).
  • Thin-Layer Chromatography (TLC) : Compare Rf values against a known standard under identical conditions .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : As a protected amino acid derivative, it prevents undesired side reactions during SPPS. The Boc group is acid-labile, allowing selective deprotection, while OtBu stabilizes the hydroxyl group under basic conditions. Optimize coupling efficiency using activators like HBTU or HATU in DMF .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction efficiency of this compound in peptide coupling?

  • Methodological Answer : Solvent polarity affects activation energy and steric hindrance. For example:

  • Low-polarity solvents (e.g., DCM) : Favor slower, more controlled reactions, reducing epimerization.
  • High-polarity solvents (e.g., DMF) : Enhance reagent solubility but may increase side reactions.
    Use Arrhenius plots to model temperature-dependent rate constants and identify optimal ranges (e.g., 0–25°C) .

Q. What analytical strategies resolve contradictions in stereochemical outcomes during this compound incorporation into peptides?

  • Methodological Answer : Discrepancies may arise from incomplete protection or racemization. Apply:

  • Marfey’s Reagent : Derivatize hydrolyzed peptides to separate and quantify D/L isomers via HPLC.
  • X-ray Crystallography : Resolve ambiguous NOE effects in NMR for rigid proline rings .
    • Data Insight : A 2024 study reported a 2.5% racemization rate in this compound couplings when using HATU at 4°C, validated by Marfey’s analysis .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Use density functional theory (DFT) to calculate energy barriers for hydrolysis of Boc and OtBu groups. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, TFA) can model pH-dependent degradation pathways. Validate predictions with accelerated stability testing (40°C, 75% RH) .

Q. What experimental designs optimize the orthogonal deprotection of this compound in multi-step syntheses?

  • Methodological Answer : Employ a fractional factorial design to test combinations of:

  • Deprotection Agents : TFA for Boc, HCl/dioxane for OtBu.
  • Reaction Times : 30 min to 24 h.
    Monitor intermediates via LC-MS and use ANOVA to identify significant factors (e.g., TFA concentration, p<0.05p < 0.05) .

Methodological Frameworks

  • For Hypothesis Testing : Apply the PICO framework to structure questions on reaction variables (Population = this compound; Intervention = solvent polarity; Comparison = DCM vs. DMF; Outcome = coupling yield) .
  • For Data Contradictions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether conflicting results arise from methodological flaws or novel phenomena .

Reproducibility Guidelines

  • Experimental Reporting : Follow Beilstein Journal of Organic Chemistry standards:
    • Report all synthetic steps, including catalyst loading and purification methods.
    • Provide raw spectral data (NMR, MS) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.